(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester
CAS No.: 705949-04-8
Cat. No.: VC7860333
Molecular Formula: C17H30N2O3
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 705949-04-8 |
|---|---|
| Molecular Formula | C17H30N2O3 |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R,3S,5R)-2,6,6-trimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate |
| Standard InChI | InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-17(6)11(13(20)18-7)8-10-9-12(17)16(10,4)5/h10-12H,8-9H2,1-7H3,(H,18,20)(H,19,21)/t10-,11+,12+,17-/m0/s1 |
| Standard InChI Key | YYIOUIMMZRRKRK-AEMSQSNESA-N |
| Isomeric SMILES | C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)NC)NC(=O)OC(C)(C)C |
| SMILES | CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)NC)C |
| Canonical SMILES | CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)NC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s bicyclo[3.1.1]heptane skeleton consists of a seven-membered ring system with bridgehead carbons at positions 1, 2, 3, and 5. The (1R,2R,3S,5R) stereodescriptor specifies the absolute configuration of its four chiral centers. Key substituents include:
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A methylcarbamoyl group (-NHCOCH) at position 3.
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A tert-butoxycarbonyl (Boc) group (-OC(O)C(CH)) at position 2.
The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.
Table 1: Key Chemical Properties
Synthesis and Stereochemical Considerations
Stereochemical Control
The (1R,2R,3S,5R) configuration implies stringent stereochemical control during synthesis. Chiral auxiliaries or asymmetric catalysis likely ensure the desired stereochemistry at positions 1, 2, 3, and 5. Computational modeling of bicyclo[3.1.1]heptane derivatives has revealed low-energy pathways for degenerate isomerizations, underscoring the thermodynamic stability of specific configurations .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Carbamic acid tert-butyl esters are widely employed in peptide synthesis and drug development. The Boc group in this compound facilitates temporary amine protection, enabling sequential reactions without side-chain interference. For example, it could serve as a precursor to:
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Neuromodulators: Bicyclic structures mimic natural terpenoids involved in neurotransmitter regulation.
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Protease Inhibitors: The rigid bicyclo framework may enhance binding affinity to enzymatic pockets.
Biological Activity Profiling
Although direct pharmacological data for this compound are scarce, structurally related carbamates exhibit diverse bioactivities:
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Cholinesterase Inhibition: Carbamates like rivastigmine block acetylcholinesterase, aiding neurodegenerative disease treatment.
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Anticancer Properties: Bicyclic carbamates interfere with microtubule dynamics, inducing apoptosis.
Research Insights and Future Directions
Thermal Stability and Degradation
Studies on bicyclo[3.1.1]hept-2-ene derivatives reveal degenerate thermal isomerization pathways involving hydrogen shifts and ring rearrangements . While this compound’s Boc and methylcarbamoyl groups may stabilize the structure, thermal analysis (e.g., differential scanning calorimetry) is warranted to assess decomposition thresholds.
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